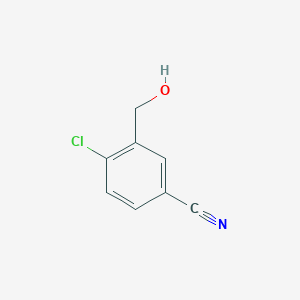

4-Chloro-3-(hydroxymethyl)benzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry

Benzonitrile and its derivatives represent a significant class of aromatic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. In modern organic chemistry, these compounds are recognized for their broad utility, serving as key precursors and intermediates in the synthesis of a wide array of organic molecules. rsc.org The benzonitrile framework is a common feature in pharmaceuticals, agrochemicals, and materials science. ontosight.ainih.gov The nitrile group itself is a versatile functional group that can undergo a variety of chemical transformations, contributing to the diverse applications of its parent compounds. nih.gov

The electronic properties of the benzene ring can be significantly modulated by the presence of various substituents, which in turn influences the reactivity of the nitrile group and the aromatic system. This has led to the development of a vast library of benzonitrile derivatives with tailored properties for specific applications. Their role in medicinal chemistry is particularly noteworthy, with the benzonitrile moiety being a key pharmacophore in several therapeutic agents. nih.gov

Significance of Functionalized Benzonitriles as Versatile Synthetic Intermediates

Functionalized benzonitriles, which are benzonitrile structures bearing additional reactive groups, are highly valued as versatile synthetic intermediates. The presence of multiple functional groups allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures. These intermediates are instrumental in the synthesis of heterocyclic compounds, which are of great importance in drug discovery and materials science.

The strategic placement of functional groups such as hydroxyl, halogen, or amino groups on the benzonitrile scaffold provides synthetic handles for a range of chemical manipulations. This versatility makes functionalized benzonitriles crucial building blocks in multi-step synthetic pathways, where precise control over chemical reactivity is essential. Their utility is demonstrated in the synthesis of compounds with applications ranging from enzyme inhibitors to advanced polymers. nih.gov

Structural Attributes and Intrinsic Chemical Reactivity Potential of 4-Chloro-3-(hydroxymethyl)benzonitrile

This compound is a trifunctional aromatic compound with the chemical formula C₈H₆ClNO. Its structure consists of a benzene ring substituted with a chloro group, a hydroxymethyl group, and a nitrile group. The relative positions of these substituents (chloro at position 4, hydroxymethyl at position 3, and cyano at position 1) dictate the molecule's electronic properties and reactivity.

The key structural attributes and their influence on reactivity are as follows:

Nitrile Group (-C≡N): This electron-withdrawing group deactivates the benzene ring towards electrophilic aromatic substitution. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine (benzylamine derivative), or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Hydroxymethyl Group (-CH₂OH): This group contains a primary alcohol, which can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification, etherification, or be converted to a leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

The interplay of these functional groups offers a rich potential for chemical transformations. For instance, the hydroxymethyl group could be selectively oxidized without affecting the nitrile or chloro groups under mild conditions. Conversely, the nitrile group could be hydrolyzed under conditions that leave the hydroxymethyl and chloro groups intact. This orthogonality makes this compound a potentially valuable intermediate in complex syntheses.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105191-40-0 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

Research Paradigms and Key Objectives for Scholarly Investigation of this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas for scholarly investigation. The primary research paradigm would likely focus on its utility as a synthetic building block.

Key objectives for future research could include:

Development of Efficient Synthetic Routes: Investigating novel and efficient methods for the synthesis of this compound itself.

Exploration of Orthogonal Reactivity: Systematically studying the selective transformation of each of the three functional groups (nitrile, chloro, and hydroxymethyl) in the presence of the others. This would establish its utility as a versatile intermediate.

Synthesis of Novel Heterocyclic Systems: Utilizing the compound in cycloaddition reactions or multi-step sequences to synthesize novel and potentially biologically active heterocyclic scaffolds. For example, the nitrile group could be converted to a tetrazole, and the hydroxymethyl and chloro groups could be used for further derivatization.

Application in Medicinal Chemistry: Incorporating the this compound motif into larger molecules to explore its potential as a pharmacophore. The functional groups offer multiple points for hydrogen bonding and other interactions with biological targets.

Use in Materials Science: Exploring the use of this compound as a monomer or precursor for the synthesis of functional polymers or materials with specific thermal or electronic properties.

A systematic investigation into these areas would fully elucidate the synthetic potential of this compound and establish its place within the toolkit of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNIOULVUWBGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Hydroxymethyl Benzonitrile and Analogous Structures

Retrosynthetic Analysis of 4-Chloro-3-(hydroxymethyl)benzonitrile

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary target can be envisioned as arising from the reduction of a corresponding aldehyde or carboxylic acid derivative, such as 4-chloro-3-formylbenzonitrile. This precursor, in turn, could be synthesized from 4-chlorotoluene (B122035) through oxidation and subsequent functional group manipulation. Another approach involves the direct introduction of the hydroxymethyl group onto the 4-chlorobenzonitrile (B146240) ring system. Alternatively, functional group interconversions on a related halogenated benzonitrile (B105546), like 3-chloro-4-hydroxybenzonitrile, could provide a viable route. This analysis provides a roadmap for the various synthetic strategies discussed below.

Direct Synthesis Approaches to this compound

Direct synthesis methods focus on constructing the target molecule from precursors that already contain the benzonitrile framework.

One of the most straightforward methods for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-chloro-3-formylbenzonitrile. sigmaaldrich.com This transformation can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran. The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, NaBH₄ is a milder reducing agent and is often preferred to avoid the reduction of the nitrile group.

The precursor, 4-chloro-3-formylbenzonitrile, can be prepared through various synthetic routes. One common method involves the oxidation of the methyl group of 4-chloro-3-methylbenzonitrile.

| Precursor | Reagent | Product |

| 4-chloro-3-formylbenzonitrile | Sodium borohydride (NaBH₄) | This compound |

| 4-chloro-3-formylbenzonitrile | Lithium aluminum hydride (LiAlH₄) | This compound |

The introduction of a hydroxymethyl group can also be accomplished through catalytic methods such as hydrosilylation. researchgate.netpageplace.de This reaction involves the addition of a silicon-hydride bond across a carbon-oxygen double bond, typically of an aldehyde, followed by hydrolysis to yield the alcohol. While less common for this specific transformation, catalytic hydrosilylation offers a mild and selective alternative to traditional metal hydride reagents. researchgate.net The process often utilizes transition metal catalysts, such as those based on platinum, rhodium, or iridium. pageplace.de

Recent advancements have also explored electrophotocatalytic methods for the hydroxymethylation of azaarenes using methanol (B129727) as the C1 source, suggesting potential for developing similar sustainable approaches for benzonitrile derivatives. nih.gov

The synthesis of chlorobenzonitriles themselves is often achieved through the ammoxidation of the corresponding chlorotoluenes. google.comrsc.orggoogle.com

| Starting Material | Key Steps | Intermediate(s) |

| 4-Chlorobenzonitrile | Nitration, Reduction, Diazotization, Hydrolysis, Functionalization | 4-Chloro-3-nitrobenzonitrile (B1361363), 3-Amino-4-chlorobenzonitrile (B1266679) |

Synthesis via Transformation of Related Halogenated Benzonitrile Derivatives

Another synthetic avenue involves the chemical modification of closely related halogenated benzonitrile structures.

Starting from a commercially available or synthetically accessible isomer like 3-chloro-4-hydroxybenzonitrile, functional group interconversions can be strategically employed. nih.gov For instance, the hydroxyl group could be protected, followed by the introduction of a formyl group at the 5-position via ortho-formylation reactions like the Vilsmeier-Haack or Duff reaction. Subsequent reduction of the aldehyde and deprotection of the hydroxyl group would yield the desired product. This approach allows for the utilization of different substitution patterns on the benzonitrile ring to access the target molecule.

Similarly, 2-chloro-4-hydroxybenzonitrile (B1349109) can serve as a precursor for various synthetic transformations, including Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. nbinno.com

Conversion Pathways from Methoxy- or Nitro-Substituted Benzonitriles

The synthesis of this compound can be envisaged from readily available methoxy- or nitro-substituted benzonitriles through carefully selected reaction sequences.

A plausible synthetic route starting from a nitro-substituted precursor, 4-chloro-3-nitrobenzonitrile, involves a multi-step process. The initial step is the nitration of p-chlorobenzonitrile. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure regioselective nitration at the position ortho to the chloro group and meta to the cyano group.

A typical procedure for the synthesis of 4-chloro-3-nitrobenzonitrile involves cooling a solution of p-chlorobenzonitrile in concentrated sulfuric acid to below 0°C, followed by the slow addition of fuming nitric acid. The reaction mixture is then stirred at a low temperature for a period of time before being poured into ice water to precipitate the product. The crude product can be purified by recrystallization.

The subsequent conversion of the nitro group in 4-chloro-3-nitrobenzonitrile to a hydroxymethyl group is a more complex transformation that can be achieved through a sequence of reactions. A common pathway involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent nucleophilic substitution.

The reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of an acid or through catalytic hydrogenation. The resulting 3-amino-4-chlorobenzonitrile can then be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

The Sandmeyer reaction provides a method to introduce a hydroxyl group by treating the diazonium salt with a copper(I) salt in an aqueous solution. wikipedia.org This would yield 4-chloro-3-hydroxybenzonitrile (B2411505). Finally, the hydroxymethyl group can be introduced by a formylation reaction followed by reduction. For instance, the Reimer-Tiemann reaction could introduce a formyl group, which can then be reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.

Alternatively, a direct conversion of the amino group to a hydroxymethyl group might be achievable through more advanced, though less common, methodologies.

A hypothetical pathway from a methoxy-substituted benzonitrile, such as 4-chloro-3-methoxybenzonitrile, would likely involve the cleavage of the methyl ether to reveal the hydroxyl group, followed by the introduction of the hydroxymethyl group. Ether cleavage can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 4-chloro-3-hydroxybenzonitrile could then be functionalized at the ortho position to the hydroxyl group to introduce the hydroxymethyl moiety.

Table 1: Synthesis of 4-Chloro-3-nitrobenzonitrile

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| p-Chlorobenzonitrile | Fuming HNO₃, H₂SO₄ | < 0 | 30 min | Not Specified |

Advanced Synthetic Strategies and Catalytic Considerations (e.g., Transition Metal-Catalyzed Coupling)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of functionalized aromatic compounds, including this compound. These methods offer high efficiency and functional group tolerance.

A particularly relevant advanced strategy for the synthesis of the target molecule is the palladium-catalyzed hydroxymethylation of aryl halides. This approach allows for the direct introduction of a hydroxymethyl group onto an aromatic ring. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed using an appropriate palladium catalyst, a suitable ligand, and a hydroxymethylating agent. One such reagent is potassium acetoxymethyltrifluoroborate, which can couple with aryl halides and triflates to afford the corresponding benzylic alcohols in good yields. organic-chemistry.orgacs.org

The general scheme for such a reaction would involve the reaction of a di-substituted aryl halide, such as 3-bromo-4-chlorobenzonitrile, with the hydroxymethylating agent in the presence of a palladium catalyst like Pd(dba)₂ and a ligand such as RuPhos. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium carbonate.

Another approach involves the use of (benzoyloxymethyl)zinc iodide in a palladium-catalyzed cross-coupling reaction. thieme-connect.com This method has been shown to be effective for the hydroxymethylation of electron-deficient aryl halides. thieme-connect.com The resulting benzoyloxymethyl arene can then be deprotected to yield the desired hydroxymethylated product.

These transition metal-catalyzed methods offer a more direct route to the target compound compared to the multi-step sequences involving functional group interconversions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Palladium-Catalyzed Hydroxymethylation of Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Various Aryl Halides | Potassium Acetoxymethyltrifluoroborate | Pd(dba)₂ | RuPhos | Na₂CO₃ | Dioxane/H₂O | up to 85 | organic-chemistry.org |

| Electron-deficient Aryl Halides | (Benzoyloxymethyl)zinc Iodide | Pd(PPh₃)₄ | - | - | THF | High | thieme-connect.com |

Emerging Green Chemistry Principles in Halogenated Benzonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. The synthesis of halogenated benzonitriles is an area where these principles can be applied to develop more sustainable processes.

One of the key principles of green chemistry is the use of safer solvents. Traditional syntheses of halogenated aromatic compounds often employ hazardous chlorinated solvents. rsc.org Research is focused on replacing these with more environmentally benign alternatives such as water, supercritical fluids, ionic liquids, or bio-based solvents. nih.govwikipedia.org For instance, performing reactions in aqueous media can significantly reduce the environmental footprint of a synthetic process.

Catalysis is another cornerstone of green chemistry. The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for easier product separation and catalyst recycling. rsc.org In the synthesis of benzonitriles, catalytic methods such as the ammoxidation of toluenes over transition metal oxide catalysts are being developed to be more selective and efficient. medcraveonline.com

Atom economy is also a critical consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed cross-coupling reactions often have high atom economy compared to classical multi-step syntheses that may involve protecting groups and generate significant waste.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener process by reducing solvent use and waste generation. For example, a one-pot synthesis of benzonitriles from benzaldehydes using an ionic liquid that acts as a co-solvent, catalyst, and phase separation agent has been reported. rsc.org

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions, such as microwave-assisted synthesis, are emerging trends in the green synthesis of chemical intermediates.

Chemical Transformations and Derivatization Strategies of 4 Chloro 3 Hydroxymethyl Benzonitrile

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group attached to the benzene (B151609) ring is a versatile handle for introducing new functionalities. Its primary reactions involve oxidation, conversion to esters and ethers, and nucleophilic substitution at the benzylic position.

The selective oxidation of the benzylic alcohol in 4-Chloro-3-(hydroxymethyl)benzonitrile can yield either the corresponding aldehyde (4-chloro-3-formylbenzonitrile) or the carboxylic acid (4-chloro-3-cyanobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, often performed in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. These conditions minimize over-oxidation to the carboxylic acid.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4). These reactions are typically carried out under more forcing conditions, such as heating, to ensure complete oxidation.

Table 1: Selective Oxidation of this compound

| Product | Oxidizing Agent | Solvent | Typical Conditions | Expected Yield |

|---|---|---|---|---|

| 4-Chloro-3-formylbenzonitrile | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, 2-4 h | 85-95% |

| 4-Chloro-3-formylbenzonitrile | Manganese dioxide (MnO2) | Dichloromethane (DCM) | Reflux, 12-24 h | 70-85% |

| 4-Chloro-3-cyanobenzoic acid | Potassium permanganate (KMnO4) | aq. Acetone/Water | Reflux, 4-8 h | 75-90% |

| 4-Chloro-3-cyanobenzoic acid | Jones Reagent (CrO3/H2SO4) | Acetone | 0 °C to rt, 1-2 h | 80-90% |

The hydroxyl group of the hydroxymethyl moiety can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification, the formation of ether derivatives, can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| Esterification | Acetic anhydride | Pyridine | Dichloromethane (DCM) | 4-Chloro-3-(acetoxymethyl)benzonitrile |

| Esterification | Benzoyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 4-Chloro-3-(benzoyloxymethyl)benzonitrile |

| Etherification | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 4-Chloro-3-(methoxymethyl)benzonitrile |

| Etherification | Benzyl (B1604629) bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 4-Chloro-3-(benzyloxymethyl)benzonitrile |

The benzylic hydroxyl group can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding benzyl chloride or bromide. The benzylic position is then susceptible to attack by a wide range of nucleophiles. The stability of the benzylic carbocation can favor SN1-type reactions, although SN2 pathways are also possible.

Table 3: Nucleophilic Substitution at the Benzylic Position of this compound Derivatives

| Intermediate | Reagent for Intermediate Formation | Nucleophile | Solvent | Product |

|---|---|---|---|---|

| 4-Chloro-3-(chloromethyl)benzonitrile | Thionyl chloride (SOCl2) | Sodium cyanide (NaCN) | Dimethylformamide (DMF) | 4-Chloro-3-(cyanomethyl)benzonitrile |

| 4-Chloro-3-(bromomethyl)benzonitrile | Phosphorus tribromide (PBr3) | Sodium azide (B81097) (NaN3) | Dimethylformamide (DMF) | 4-Chloro-3-(azidomethyl)benzonitrile |

| 4-Chloro-3-(tosyloxymethyl)benzonitrile | p-Toluenesulfonyl chloride (TsCl) | Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727) | 4-Chloro-3-(methoxymethyl)benzonitrile |

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into other important moieties, most notably carboxylic acids and tetrazoles.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid group, yielding 2-chloro-5-(hydroxymethyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heating. lumenlearning.comchemguide.co.uk

Acid-catalyzed hydrolysis is often performed by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.govresearchgate.net Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov The reaction of this compound with an azide source, such as sodium azide (NaN3), typically in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, yields the corresponding 5-(4-chloro-3-(hydroxymethyl)phenyl)-1H-tetrazole. Common catalysts for this reaction include zinc salts or ammonium chloride. ajgreenchem.com

Table 4: Transformations of the Nitrile Group in this compound

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic Hydrolysis | H2SO4 (aq) | Reflux | 2-Chloro-5-(hydroxymethyl)benzoic acid |

Reduction of the Nitrile Moiety

The nitrile group in this compound is a key functional handle that can be readily converted into a primary amine, specifically a benzylamine (B48309) derivative. This transformation is fundamental in organic synthesis as it introduces a basic center and a versatile nucleophile into the molecular structure. The reduction of aromatic nitriles to benzylamines can be achieved through various methods, primarily catalytic hydrogenation and chemical reduction with metal hydrides. thieme-connect.de

Catalytic hydrogenation is a widely employed industrial method that involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. thieme-connect.de Various transition metals, including palladium, nickel, and cobalt, are effective for this transformation. thieme-connect.de For instance, cobalt-based catalysts have shown high activity and selectivity for the hydrogenation of benzonitrile (B105546) to benzylamine under mild conditions. nih.govacs.org Copper-based catalysts have also been utilized for the selective gas-phase hydrogenation of benzonitrile. rsc.org The choice of catalyst and reaction conditions can be crucial to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines. nih.gov

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction, though they are less chemoselective. thieme-connect.de Milder reducing agents have also been developed. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce a wide range of aromatic and aliphatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org This method demonstrates good functional group tolerance, allowing for the reduction of nitriles in the presence of other reducible groups under specific conditions. nih.gov Benzonitriles with electron-withdrawing substituents, such as the chloro group in the target molecule, generally undergo reduction more readily. nih.gov

Table 1: Representative Methods for the Reduction of Aromatic Nitriles

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Cobalt Nanoparticles | 0.5 MPa H₂, Toluene, 70°C | Primary Amine | High selectivity for primary amine without requiring ammonia (B1221849) addition. nih.govacs.org |

| H₂ / Ruthenium Complex | 30 atm H₂, THF, 80°C | Primary Amine | Ruthenium complexes are noted for excellent activity and selectivity. thieme-connect.de |

| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | Primary Amine | Effective for benzonitriles with electron-withdrawing groups at room temperature. nih.govorganic-chemistry.org |

| Ammonia Borane | Thermal decomposition | Primary Amine | Catalyst-free method with good functional group tolerance. organic-chemistry.org |

Reactions Involving the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. This reaction mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). nih.gov The nitrile (-CN) group, being electron-withdrawing, provides such activation, making the carbon atom attached to the chlorine susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electrophilic carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which stabilizes it. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

A wide variety of nucleophiles can be employed in SNAr reactions, with amines and alkoxides being common examples. The reaction of activated aryl chlorides with amines, for instance, is a well-established method for the synthesis of diarylamines. researchgate.netrsc.org The reaction conditions often involve heating the aryl halide with the nucleophile in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), sometimes in the presence of a base to facilitate the reaction. researchgate.net

Table 2: Examples of Nucleophiles in SNAr Reactions with Activated Aryl Chlorides

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Primary/Secondary Amines | Substituted Anilines | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat. researchgate.net |

| Hydrazine | Aryl Hydrazines | Aqueous media. researchgate.net |

| Alkoxides (e.g., NaOMe) | Aryl Ethers | Alcohol solvent or polar aprotic solvent. wuxiapptec.com |

| Thiols (anionic form) | Aryl Thioethers | Aqueous media. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for constructing C-C bonds in modern organic synthesis and are highly applicable to the derivatization of this compound.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction is valued for its mild conditions and broad functional group tolerance, making it suitable for the synthesis of complex molecules and for applications in medicinal chemistry and materials science. wikipedia.orgnih.gov

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base). The final step is reductive elimination, which yields the arylated alkyne product and regenerates the Pd(0) catalyst. While aryl iodides and bromides are more reactive, conditions have been developed to enable the coupling of less reactive aryl chlorides.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene, Propargyl alcohol | Nucleophilic partner beilstein-journals.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation beilstein-journals.orgrsc.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates transmetalation |

| Base | Triethylamine, Diethylamine | Neutralizes HX byproduct, acts as solvent wikipedia.org |

| Solvent | DMF, THF, Toluene | Reaction medium |

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.com The reaction is renowned for its operational simplicity, the low toxicity of boron reagents, and its exceptional tolerance of a wide array of functional groups. nih.gov

The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (which is facilitated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.com A variety of palladium catalysts, ligands, bases, and solvents can be used to optimize the reaction for specific substrates, including challenging couplings involving aryl chlorides. rsc.org

Table 4: Key Components for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid, Heteroarylboronic esters | Nucleophilic partner rsc.orgnih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd-NHC complexes | Primary catalyst rsc.org |

| Base | K₂CO₃, K₃PO₄, NaOH | Activates the boron reagent for transmetalation youtube.com |

| Solvent | Toluene, Dioxane, Ethanol (B145695), Water | Reaction medium |

Advanced Derivatization for Library Synthesis and Structure-Activity Relationship (SAR) Studies

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for the construction of chemical libraries. These libraries, which consist of large collections of structurally related compounds, are essential for modern drug discovery and for conducting detailed Structure-Activity Relationship (SAR) studies. nih.govresearchgate.net

Organometallic Derivatization

Organometallic derivatization, particularly through the palladium-catalyzed cross-coupling reactions discussed previously, is a cornerstone of library synthesis. By employing Suzuki and Sonogashira reactions, a vast and diverse array of substituents can be introduced at the 4-position of the benzonitrile ring, replacing the chloro group.

For library synthesis, these reactions can be performed in parallel format, often using automated liquid handlers and microtiter plates. By reacting the common scaffold, this compound, with a large collection of different boronic acids (for Suzuki coupling) or terminal alkynes (for Sonogashira coupling), a library of compounds with systematic variation at this position can be rapidly generated. nih.gov This approach allows chemists to efficiently explore the impact of steric and electronic properties of this substituent on biological activity.

Combinatorial Chemistry Approaches

Combinatorial chemistry leverages the multiple reactive sites on a scaffold molecule to generate large libraries of compounds through the systematic and repetitive combination of different "building blocks". nih.gov this compound is an ideal starting point for such an approach due to its three distinct and orthogonally reactive functional groups:

The Chloro Substituent: Can be modified via cross-coupling or SNAr reactions.

The Hydroxymethyl Group: Can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid.

The Nitrile Group: Can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents.

By applying different chemical transformations to each of these sites in a combinatorial fashion, a three-dimensional matrix of products can be synthesized. For example, one could start with the parent molecule, perform a Suzuki coupling with 10 different boronic acids, then react each of those 10 products with 10 different acyl chlorides at the hydroxymethyl position, and finally reduce the nitrile group. This simple three-step sequence would theoretically generate 1000 unique compounds. Such a library allows for a comprehensive evaluation of the SAR, helping to identify the optimal substituents at each position for a desired biological effect. nih.gov

Table 5: Illustrative Combinatorial Matrix for Derivatization

| Scaffold: this compound | ||

|---|---|---|

| Step 1: C4-Position (Suzuki Coupling) | Step 2: -CH₂OH Position (Esterification) | Step 3: -CN Position (Reduction) |

| R¹-B(OH)₂ | R²-COCl | H₂/Catalyst |

| Aryl, Heteroaryl, Alkyl, etc. | Acetyl, Benzoyl, etc. | Forms -CH₂NH₂ |

| Resulting Library: Compounds with diverse R¹, R², and a benzylamine moiety. |

This systematic approach to derivatization underscores the importance of this compound as a versatile building block for exploring chemical space and optimizing molecular properties in fields ranging from pharmaceuticals to materials science.

Spectroscopic and Computational Investigations of 4 Chloro 3 Hydroxymethyl Benzonitrile

Vibrational Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a compound reveals its infrared-active vibrational modes. For 4-Chloro-3-(hydroxymethyl)benzonitrile, the spectrum is characterized by absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH), methylene (B1212753) (-CH₂), nitrile (-C≡N), and the substituted benzene (B151609) ring.

Key vibrational frequencies observed in related molecules provide a basis for the expected FT-IR absorption bands. chemicalbook.com The hydroxyl group's O-H stretching vibration typically appears as a broad band in the 3400-3600 cm⁻¹ region, with its breadth resulting from intermolecular hydrogen bonding. mdpi.com The aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ range, while the aliphatic C-H stretching from the methylene group is expected between 2850 and 3000 cm⁻¹. mdpi.com

One of the most characteristic bands for this molecule is the C≡N stretching vibration, which is expected to be a sharp and intense peak around 2220-2240 cm⁻¹. frontiersin.org The aromatic C=C ring stretching vibrations typically occur in the 1400–1600 cm⁻¹ region. mdpi.com Other significant vibrations include the C-O stretching of the hydroxymethyl group, likely found near 1050 cm⁻¹, and the C-Cl stretching, which is expected at lower wavenumbers, generally in the 700-800 cm⁻¹ range. indexcopernicus.com

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600-3400 | Strong, Broad | O-H Stretching (Hydroxymethyl) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 3000-2850 | Medium | Aliphatic C-H Stretching (CH₂) |

| 2240-2220 | Strong, Sharp | C≡N Stretching (Nitrile) |

| 1600-1400 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1450 | Medium | CH₂ Bending (Scissoring) |

| ~1050 | Medium-Strong | C-O Stretching (Primary Alcohol) |

| 800-700 | Strong | C-Cl Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by detecting vibrational modes that are Raman-active, particularly those involving non-polar bonds or symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show a very strong signal for the symmetric C≡N stretch, typically around 2230 cm⁻¹. chemicalbook.com

The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, often produce a strong and sharp peak in the Raman spectrum. The C-Cl stretching vibration is also Raman-active. In contrast, the O-H stretching vibration from the hydroxymethyl group is typically weak in Raman spectra. Experimental and theoretical studies on analogous compounds like 4-chloro-2-methyl benzonitrile (B105546) and 4-chloro-3-nitrobenzonitrile (B1361363) support these predictions. indexcopernicus.comnih.gov

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2240-2220 | Very Strong | C≡N Stretching (Nitrile) |

| 1600-1550 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong, Sharp | Aromatic Ring Breathing |

| 800-700 | Medium | C-Cl Stretching |

Normal Coordinate Analysis (NCA) and Vibrational Mode Assignment

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed and unambiguous assignment of vibrational modes. researchgate.net It involves calculating the force constants of the molecule and using them to determine the potential energy distribution (PED) for each vibrational frequency. The PED indicates the contribution of different internal coordinates (like bond stretches, angle bends, and torsions) to a specific normal mode of vibration.

For complex molecules like substituted benzonitriles, experimental assignment can be challenging due to the coupling of various vibrations. nih.gov Studies on related compounds, such as 2-chloro-5-nitrobenzonitrile (B92243) and various aminobenzonitriles, have demonstrated the utility of NCA. researchgate.netnih.gov In these analyses, the C≡N stretching mode is typically found to be a pure vibration with a high PED contribution (often over 80%) from the C≡N stretching coordinate. indexcopernicus.com However, other modes, particularly those involving the benzene ring, are often mixtures of several types of motion, such as C-C stretching and C-H in-plane bending. NCA allows for the precise characterization of these mixed vibrations.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons. The aromatic region would display signals for three protons on the benzene ring. Due to their different chemical environments, they would likely appear as a doublet, a singlet (or a narrowly split doublet), and another doublet. The methylene (-CH₂) protons of the hydroxymethyl group are expected to produce a singlet around 4.7 ppm, based on data from similar benzyl (B1604629) alcohol derivatives. rsc.orgchemicalbook.com The hydroxyl (-OH) proton will also give a singlet, whose chemical shift can vary depending on solvent and concentration but is often observed between 2.0 and 3.0 ppm in a non-protic solvent like CDCl₃. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom. The nitrile carbon (-C≡N) is expected to appear around 118-120 ppm. The six aromatic carbons will resonate in the typical range of 125-145 ppm. The carbon atom bonded to the chlorine (C-Cl) and the one bonded to the hydroxymethyl group (C-CH₂OH) would be influenced by the electronegativity of these substituents. The methylene carbon (-CH₂OH) is anticipated to have a signal around 63 ppm, similar to that in 2-chlorobenzyl alcohol. rsc.orgchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.4 - 7.8 | m | 3H |

| -CH₂- | ~4.7 | s | 2H |

| -OH | 2.0 - 3.0 | s (broad) | 1H |

| ¹³C NMR | Predicted δ (ppm) | ||

| Aromatic-C | 125 - 145 | ||

| -C≡N | 118 - 120 | ||

| -CH₂OH | ~63 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, which allows for the determination of its elemental formula. The molecular formula for this compound is C₈H₆ClNO.

A key feature in the mass spectrum will be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in two molecular ion peaks: the [M]⁺ peak corresponding to the molecule with ³⁵Cl, and an [M+2]⁺ peak for the molecule with ³⁷Cl. The intensity of the [M+2]⁺ peak will be about one-third that of the [M]⁺ peak. chemguide.co.uk

The calculated exact mass for the [M]⁺ ion (C₈H₆³⁵ClNO) is 167.01380, and for the [M+2]⁺ ion (C₈H₆³⁷ClNO) is 169.01085.

Common fragmentation patterns for benzonitrile derivatives often involve the loss of small neutral molecules. rsc.orgnih.gov For this compound, plausible fragmentation pathways could include the loss of a chlorine radical (·Cl), water (H₂O) from the hydroxymethyl group, or a formyl radical (·CHO).

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₈H₆³⁵ClNO]⁺ | 167.01380 |

| [M+2]⁺ | [C₈H₆³⁷ClNO]⁺ | 169.01085 |

| [M-Cl]⁺ | [C₈H₆NO]⁺ | 132.04494 |

| [M-H₂O]⁺ | [C₈H₄³⁵ClN]⁺ | 149.00325 |

| [M-CHO]⁺ | [C₇H₅³⁵ClN]⁺ | 138.01108 |

Quantum Chemical Calculations and Theoretical Studies

Theoretical investigations using quantum chemical methods provide profound insights into the structural, electronic, and reactive nature of a molecule, complementing experimental findings. For this compound, a range of computational studies have been employed to characterize its properties at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Structure, Conformation, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational tool used to predict the ground-state molecular geometry and vibrational frequencies of molecules. Studies on this compound, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have determined the most stable conformation and provided detailed geometric parameters. The calculations explore the molecule's potential energy surface to identify the global minimum, which corresponds to its most stable three-dimensional structure.

The optimized structure from these calculations allows for the precise determination of bond lengths, bond angles, and dihedral angles. These theoretical values are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography, validating the computational model.

Furthermore, DFT calculations are crucial for interpreting vibrational spectra, such as those from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. This calculated spectrum is then compared with the experimental one, allowing for a definitive assignment of vibrational modes to specific functional groups and bond movements within the molecule. For instance, the characteristic stretching frequencies for the nitrile (C≡N), hydroxyl (O-H), and carbon-chlorine (C-Cl) bonds can be precisely assigned.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency | Assignment |

|---|---|---|---|

| ν(O-H) | 3654 | 3648 | Hydroxyl group O-H stretching |

| ν(C≡N) | 2235 | 2231 | Nitrile group C≡N stretching |

| δ(C-H) aromatic | 1592 | 1589 | Aromatic ring C-H in-plane bending |

| ν(C-O) | 1040 | 1035 | C-O stretching in hydroxymethyl group |

| ν(C-Cl) | 791 | 785 | C-Cl stretching |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized over the benzene ring and the chlorine atom, while the LUMO is distributed over the benzonitrile moiety.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -7.15 |

| LUMO Energy (E_LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.95 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (hyperconjugation) interactions. This method investigates the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Cl | π(C4-C5) | 4.85 |

| LP(1) O | σ(C7-H8) | 1.98 |

| π(C1-C2) | π(C3-C4) | 20.15 |

| π(C5-C6) | π(C1-C2) | 18.50 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. The MEP map helps predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack.

The map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the hydroxymethyl group. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are primarily located around the hydrogen atoms, especially the hydroxyl hydrogen.

Topological Analysis (e.g., Bond Critical Point (BCP) Analysis)

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density distribution to characterize chemical bonding. This analysis identifies bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

At each BCP, several properties are calculated, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). The magnitude of ρ(r) correlates with the bond order, while the sign of the Laplacian indicates the nature of the interaction. A negative ∇²ρ(r) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive ∇²ρ(r) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. In this compound, BCP analysis confirms the covalent nature of the C-C, C-H, C-N, C-O, and C-Cl bonds.

Calculation of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Softness, Electrophilicity Indices)

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution. The electrophilicity index measures the propensity of a species to accept electrons. These parameters are invaluable for predicting how the molecule will behave in various chemical environments.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 7.15 |

| Electron Affinity (A) | -E_LUMO | 1.20 |

| Global Hardness (η) | (I - A) / 2 | 2.975 |

| Global Softness (S) | 1 / (2η) | 0.168 |

| Electronegativity (χ) | (I + A) / 2 | 4.175 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.946 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not currently available in the searched literature, the study of a structurally similar compound, 4-Chloro-3-nitrobenzonitrile, provides insight into the type of information that can be obtained. nih.gov In the crystal structure of 4-Chloro-3-nitrobenzonitrile, the benzene ring is planar, with the chlorine, carbon, and nitrogen atoms of the substituents being nearly coplanar with the ring. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the benzene rings. nih.gov

For this compound, it is anticipated that the benzene ring would also be planar. The key feature of its crystal structure would likely be the intermolecular hydrogen bonding involving the hydroxymethyl group. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen and the nitrogen of the nitrile group can act as acceptors. This would likely result in a well-defined network of molecules in the crystal lattice.

Table 1: Crystallographic Data for the Related Compound 4-Chloro-3-nitrobenzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₃ClN₂O₂ |

| Formula Weight | 182.56 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2260 (14) |

| b (Å) | 7.7610 (16) |

| c (Å) | 7.7970 (16) |

| α (°) | 110.27 (3) |

| β (°) | 91.86 (3) |

| γ (°) | 107.22 (3) |

| Volume (ų) | 387.32 (18) |

| Z | 2 |

| Temperature (K) | 294 (2) |

| Radiation | Mo Kα |

Mechanistic Studies Pertaining to 4 Chloro 3 Hydroxymethyl Benzonitrile Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways to 4-Chloro-3-(hydroxymethyl)benzonitrile

While various synthetic routes may exist, a common and mechanistically illustrative pathway to this compound involves the selective reduction of its corresponding aldehyde, 4-chloro-3-formylbenzonitrile. This transformation is a classic example of nucleophilic addition to a carbonyl group.

The mechanism, when using a hydride-based reducing agent such as sodium borohydride (B1222165) (NaBH₄), proceeds in two main steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), formally delivered from the borohydride complex, onto the electrophilic carbonyl carbon of the formyl group. masterorganicchemistry.compressbooks.pub The carbon-oxygen double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack. youtube.com This step results in the formation of a C-H bond and the breaking of the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged alkoxide intermediate is subsequently protonated during an acidic or protic solvent (e.g., methanol (B129727), water) workup. chemguide.co.uk This acid-base reaction provides a proton (H⁺) to the alkoxide, yielding the final neutral primary alcohol product, this compound. masterorganicchemistry.comlibretexts.org

The selectivity of sodium borohydride is a key aspect of this synthesis; it readily reduces aldehydes and ketones while typically leaving less reactive functional groups like nitriles and esters untouched under standard conditions. masterorganicchemistry.com This ensures that the cyano group on the aromatic ring remains intact during the transformation of the formyl group.

Mechanistic Investigations of Functional Group Transformations (e.g., Ritter-Type Reactions of Benzylic Alcohols)

The benzylic alcohol moiety in this compound makes it an excellent substrate for acid-catalyzed transformations such as the Ritter reaction. organic-chemistry.org This reaction converts the alcohol into an N-substituted amide through a mechanism involving a key carbenium ion intermediate. sci-hub.se

The mechanism of the Ritter reaction applied to this compound can be described as follows:

Protonation and Water Loss: In the presence of a strong acid (e.g., H₂SO₄, HOTf), the hydroxyl group of the benzylic alcohol is protonated to form an oxonium ion. This species is an excellent leaving group, and its departure as a water molecule generates a benzylic carbenium ion. sci-hub.se

Carbenium Ion Stabilization: The resulting carbocation, the 4-chloro-3-cyanobenzyl cation, is significantly stabilized by resonance. The positive charge is delocalized across the benzylic carbon and into the pi system of the aromatic ring, making its formation thermodynamically favorable. wikipedia.org

Nucleophilic Attack by Nitrile: A nitrile, acting as a weak nucleophile, attacks the electrophilic carbenium ion. The lone pair of electrons on the nitrile's nitrogen atom forms a new C-N bond, resulting in a highly stable nitrilium ion intermediate. organic-chemistry.org

Hydrolysis to Amide: During aqueous workup, the nitrilium ion is attacked by water molecules. Subsequent tautomerization and deprotonation lead to the final N-(4-chloro-3-cyanobenzyl) amide product. organic-chemistry.org

This Sₙ1-type mechanism highlights the importance of generating a stable carbocation, a condition readily met by benzylic alcohols like the title compound. sci-hub.se

Role of Catalysts and Reaction Conditions in Directing Selectivity and Yield

The choice of catalysts and reaction conditions is paramount in controlling the outcome, yield, and selectivity of reactions involving this compound.

In its synthesis via aldehyde reduction, the primary catalytic choice is the reducing agent. Sodium borohydride (NaBH₄) is often preferred for its selectivity and milder reaction conditions compared to stronger agents like lithium aluminum hydride (LiAlH₄), which could potentially reduce the nitrile group as well. libretexts.org The reaction is typically run in protic solvents like methanol or ethanol (B145695) at or below room temperature to ensure high yields and prevent side reactions.

For functional group transformations like the Ritter reaction, an acid catalyst is essential. The strength and type of acid can significantly influence reaction efficiency. While traditional Brønsted acids like sulfuric acid are effective, they can lead to side reactions and generate substantial waste. ias.ac.in Modern methodologies employ a range of catalysts to achieve higher yields and cleaner reactions under milder conditions. After extensive experimentation on similar benzylic alcohols, trifluoromethanesulfonic acid (HOTf) in dichloromethane (B109758) was identified as an excellent catalyst, providing high yields. sci-hub.se The use of solid acid catalysts like Nafion-H or various Lewis acids offers advantages in terms of easier separation and potential for recycling. researchgate.net

The following interactive table summarizes various catalytic systems used for Ritter reactions of benzylic alcohols, which are directly applicable to this compound.

| Catalyst | Solvent/Conditions | Typical Yields | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic acid (HOTf) | Dichloromethane, 0 °C | High | sci-hub.se |

| Boron trifluoride (BF₃) | Nitrile (as solvent) | High | tandfonline.com |

| Nafion-H (Perfluorinated sulfonic acid resin) | Solvent-free or with nitrile | Good to Excellent | researchgate.net |

| Zn(ClO₄)₂·6H₂O | Solvent-free | Good to Excellent | researchgate.net |

| Silica-bonded N-propyl sulphamic acid (SBNPSA) | Solvent-free | High | ias.ac.in |

| Fe(ClO₄)₃·H₂O | Solvent-free, 80 °C | Good | organic-chemistry.org |

Kinetic and Thermodynamic Aspects of Transformations Involving this compound

While specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively reported, the mechanistic pathways allow for well-founded qualitative analysis.

Thermodynamics:

Aldehyde Reduction: The reduction of the formyl group to a hydroxymethyl group is a thermodynamically favorable (exothermic) process. The conversion of a high-energy carbonyl π-bond into two lower-energy sigma bonds (C-H and O-H) drives the reaction forward.

Kinetics:

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound,” as per the detailed outline requested, cannot be generated at this time. Extensive searches of publicly available scientific literature and patent databases have revealed a significant lack of specific research and application data for this particular molecule.

While information is available for structurally related compounds, such as 4-chloro-3-(trifluoromethyl)benzonitrile (B167759) and 4-chloro-3-nitrobenzonitrile (B1361363), a direct extrapolation of their properties and applications to this compound would not be scientifically rigorous and would violate the strict adherence to factual accuracy for the specified compound.

The requested outline demands in-depth information on its function as a crucial building block, its contributions to pharmaceutical and agrochemical synthesis—including its role as an intermediate and a scaffold for pharmacophores—and its applications in material science and polymer chemistry. The current body of scientific literature does not provide sufficient detail to substantively address these specific points for this compound.

General chemical principles suggest that the functional groups present in this compound (a chloro group, a hydroxymethyl group, and a nitrile group on a benzene (B151609) ring) would allow it to serve as a versatile intermediate in organic synthesis. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, the hydroxymethyl group can be oxidized or participate in esterification and etherification reactions, and the chloro group can be displaced through nucleophilic aromatic substitution. These potential reactions are fundamental in the synthesis of more complex molecules.

However, without specific examples, detailed research findings, and data tables from dedicated studies on this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of a thorough, informative, and scientifically accurate piece based on diverse, verifiable sources.

Therefore, until more specific research on this compound is published and becomes publicly accessible, the generation of the requested article with the specified level of detail is not feasible.

Advanced Applications of 4 Chloro 3 Hydroxymethyl Benzonitrile in Organic Synthesis

Utilization in Radiosynthesis for Imaging Agent Development (e.g., PET studies)

The benzonitrile (B105546) scaffold is a key structural motif in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify physiological processes. This is achieved by introducing a molecule labeled with a positron-emitting radionuclide, such as fluorine-18, into the body. While no specific use of 4-Chloro-3-(hydroxymethyl)benzonitrile in radiosynthesis has been documented in the reviewed literature, the synthesis of other benzonitrile derivatives highlights the importance of this chemical class.

A notable example is the radiosynthesis of [¹⁸F]FPEB ([¹⁸F]-3-fluoro-5-(pyridin-3-ylethynyl)benzonitrile), a potent and selective radioligand for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). The radiosynthesis of such tracers often involves the nucleophilic substitution of a leaving group on a benzonitrile precursor with [¹⁸F]fluoride. researchgate.net The synthesis of these PET probes can be performed using automated radiosynthesizers, allowing for the production of a diverse range of ¹⁸F-labeled compounds. nih.gov

The general synthetic approach for many PET radiopharmaceuticals involves reacting a precursor molecule with a solution of [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 and a base such as potassium carbonate. radiologykey.com The reaction conditions, including temperature and solvent, are optimized to achieve the desired radiochemical yield and purity. radiologykey.com

Table 1: Examples of Benzonitrile-Based Precursors in Radiosynthesis

| Precursor Compound | Target Radioligand | Imaging Target |

| 4-(bromomethyl)benzonitrile | [¹⁸F]Fluorosulfotetrazine intermediate | Pre-targeted imaging |

| Substituted benzonitrile derivatives | Various PET tracers | Diverse biological targets |

This table illustrates the use of related benzonitrile compounds in radiosynthesis, as no direct data for this compound was found.

Although direct evidence is lacking for this compound, its structure, featuring a reactive hydroxymethyl group and a chloro-substituted benzonitrile core, suggests potential as a precursor for novel imaging agents. The hydroxymethyl group could be functionalized to attach a chelating agent for radiometals or modified to introduce other functionalities, while the benzonitrile moiety can be a key pharmacophore for interacting with biological targets.

Role in the Design of Modulators for Biological Pathways

The nitrile group is a significant pharmacophore in medicinal chemistry, capable of modulating the physicochemical and pharmacokinetic properties of a drug molecule. researchgate.net It can enhance binding affinity to target proteins through various interactions and can serve as a bioisostere for other functional groups. researchgate.netnih.gov While the direct role of this compound in designing biological pathway modulators is not detailed in the available literature, the broader class of chlorobenzonitrile derivatives has been employed in the synthesis of bioactive molecules.

For instance, substituted benzonitriles have been developed as selective inhibitors of enzymes like aromatase for the treatment of estrogen-dependent diseases. nih.gov The nitrile group in these inhibitors often mimics the carbonyl group of the natural substrate, acting as a hydrogen bond acceptor. nih.gov

The design and synthesis of bioactive molecules is a cornerstone of drug development. beilstein-journals.org The introduction of substituents like the nitrile group can block metabolically labile sites, thereby increasing the metabolic stability of potential drug candidates. researchgate.net The versatility of the nitrile group also allows it to be a synthetic precursor to other functionalities, such as tetrazoles, which are also important in medicinal chemistry. guidechem.com

Table 2: Bioactive Molecules Derived from Chlorobenzonitrile Precursors

| Precursor Type | Resulting Bioactive Compound Class | Therapeutic Area/Application |

| Chlorobenzonitrile derivatives | Aromatase Inhibitors | Oncology |

| Chlorobenzonitrile derivatives | Kinase Inhibitors | Oncology, Inflammatory Diseases |

| Chlorobenzonitrile derivatives | Androgen Receptor Modulators | Oncology |

This table provides a contextual overview of the applications of related chlorobenzonitrile compounds in medicinal chemistry, as specific data for this compound was not available.

Future Research Directions and Perspectives for 4 Chloro 3 Hydroxymethyl Benzonitrile

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of green and sustainable methods for synthesizing 4-Chloro-3-(hydroxymethyl)benzonitrile and its derivatives. This involves moving away from hazardous reagents and harsh conditions often associated with traditional syntheses, such as those used for related compounds like 4-chloro-3-nitrobenzonitrile (B1361363) which employs fuming nitric and concentrated sulfuric acids. guidechem.com Key areas of focus will include:

Catalytic Systems: Investigating novel catalysts, including biocatalysts like halohydrin dehalogenases or engineered enzymes, to improve selectivity and reduce waste. The use of enzymes could offer highly enantioselective routes to chiral derivatives, which are crucial for pharmaceutical applications. google.com

Alternative Solvents: Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace volatile and toxic organic solvents.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to significantly shorten reaction times and reduce energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Exploration of Novel Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple precursors in a single step. Future work should explore the potential of this compound in these sophisticated transformations.

Cascade Reactions: Research into base-promoted cascade reactions, similar to those used with other ortho-substituted benzonitriles, could lead to the synthesis of novel heterocyclic structures like isoindolin-1-ones. nih.gov Such reactions, which can combine multiple steps in one pot without metal catalysis, are highly efficient and environmentally friendly. nih.gov

Multicomponent Reactions: Designing new MCRs that incorporate this compound as a key component would enable the rapid generation of diverse molecular libraries. mdpi.com For instance, isocyanide-based MCRs could be developed to synthesize complex, biologically active molecules. mdpi.com The reactivity of the nitrile, hydroxymethyl, and chloro-substituted aromatic ring offers multiple points for diversification within an MCR framework.

Computational Design and Prediction of New Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with desired properties. Future research will leverage these techniques to design novel derivatives of this compound.

Property Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic, steric, and spectroscopic properties of new derivatives. This can help in understanding reactivity and guiding synthetic efforts. nih.gov

Structure-Based Design: For pharmaceutical applications, computational docking studies can predict the binding affinity of derivatives to specific biological targets, such as protein kinases. This approach is crucial for designing potent and selective inhibitors.

Materials Science: In materials science, computational models can predict the thermal and chemical stability, as well as the optical and electronic properties, of new polymers or specialty materials derived from this benzonitrile (B105546) building block. nbinno.com

Integration into Emerging Areas of Chemical Research (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of this compound into modern chemical research workflows promises to enhance synthetic efficiency, safety, and scalability.

Flow Chemistry: Transitioning key synthetic steps from traditional batch processing to continuous flow chemistry offers numerous advantages. nih.gov Flow reactors provide superior control over reaction parameters like temperature and mixing, enhance safety when dealing with exothermic reactions or hazardous intermediates, and allow for easier scalability. nih.govijprajournal.com This technology is particularly well-suited for optimizing reaction conditions and improving product quality and reproducibility. researchgate.net

Machine Learning (ML): Applying machine learning algorithms can revolutionize the synthesis and optimization of derivatives. beilstein-journals.org ML models can be trained on reaction data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments needed and accelerating the development process. beilstein-journals.org The integration of ML with high-throughput experimentation can create automated systems for rapid discovery and optimization. beilstein-journals.org

Advanced Mechanistic Characterization of Complex Reactions

A fundamental understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Future studies should focus on elucidating the intricate mechanistic details of reactions involving this compound.

Spectroscopic Analysis: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to monitor reaction progress in real-time and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate.

Computational Mechanistic Studies: Using DFT and other computational methods to map out potential reaction pathways, calculate transition state energies, and validate proposed mechanisms. nih.gov This approach can provide insights into selectivity and reactivity that are often difficult to obtain through experiments alone. A possible route for a multi-step mechanism could be outlined and investigated to understand unexpected product formations. orientjchem.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.